molecular formula C15H14N4OS2 B2877920 1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea CAS No. 2034470-61-4

1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2877920
CAS No.: 2034470-61-4
M. Wt: 330.42
InChI Key: OZAIAPMQIIESLJ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a complex organic compound featuring thiophene and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of thiophene derivatives. These derivatives are then reacted under controlled conditions to form the final compound. Key reaction conditions include the use of specific catalysts and solvents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene derivatives, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may have potential biological activity, making it useful in drug discovery and development.

  • Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: The compound's unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as modulation of enzyme activity or inhibition of cellular processes.

Comparison with Similar Compounds

  • 1-(Thiophen-2-ylmethyl)urea

  • 1-(Thiophen-2-ylmethyl)pyrrolidine

  • 2-Thiophenemethylamine

Uniqueness: 1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is unique due to its specific combination of thiophene and pyrazine rings, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c20-15(18-8-12-2-1-6-22-12)19-9-13-14(17-5-4-16-13)11-3-7-21-10-11/h1-7,10H,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAIAPMQIIESLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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